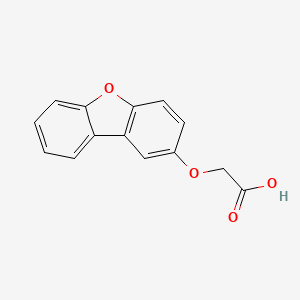
2-dibenzofuran-2-yloxyacetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-dibenzofuran-2-yloxyacetic Acid is a chemical compound with the molecular formula C14H10O4 . It has diverse applications in scientific research. Its unique structure enables investigations in various fields like pharmaceuticals, materials science, and organic synthesis.
Synthesis Analysis
The synthesis of benzofuran derivatives, such as this compound, involves complex chemical reactions. For instance, benzofurans can be synthesized by palladium-catalyzed decarbonylative C−H arylation . In this process, electron-rich bis (dialkylphosphine)s such as 1,2-bis (dicyclohexylphosphino)ethane (dcype) are critical as the ligand .Molecular Structure Analysis
The molecular structure of this compound is composed of a dibenzofuran core with an oxyacetic acid functional group . The dibenzofuran core is a heterocyclic compound that consists of fused benzene and furan rings .Chemical Reactions Analysis
Benzofuran derivatives, including this compound, have been shown to exhibit a wide range of biological and pharmacological activities . These activities are often attributed to the unique chemical reactions these compounds undergo. For example, benzofuran derivatives have been found to interact with transporters similarly to MDMA .Scientific Research Applications
1. Chemical Synthesis and Modification
2-Dibenzofuran-2-yloxyacetic Acid is involved in various chemical synthesis and modification processes. For instance, the Fries rearrangement of dibenzofuran-2-yl ethanoate, related to this compound, provides routes to ortho-acylated hydroxydibenzofurans. These routes are viable for preparative applications under specific reaction conditions, both thermal Lewis-acid catalyzed and photochemical (Oliveira et al., 2004).
2. Environmental Remediation
In the environmental sector, derivatives of dibenzofuran, which include this compound, are significant. A study demonstrated the degradation of dibenzofuran by a specific strain of Pseudomonas aeruginosa, which indicates potential applications in bioremediation and environmental cleanup of dibenzofuran derivatives (Ali et al., 2019).
3. Biotechnological Applications
The compound's derivatives have been studied for their biotechnological significance. The metabolization of dibenzofuran by bacteria, involving pathways and enzymes, highlights its potential applications in biotechnology, particularly in understanding and harnessing microbial degradation pathways for environmental and industrial purposes (Fortnagel et al., 1990).
4. Pharmaceutical Research
Research into the cytotoxic and antiplatelet activities of dibenzofuran-substituted compounds, including derivatives of this compound, has implications for pharmaceutical development. These compounds have shown activities relevant to cancer research and the development of antiplatelet medications (Wang et al., 2004).
5. Analytical Chemistry
In the field of analytical chemistry, derivatives of dibenzofuran are used in techniques like matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI/TOF). They serve as matrices for the analysis of complex biological molecules, thereby contributing to advancements in analytical methodologies (Papac et al., 1996).
Mechanism of Action
Target of Action
Benzofuran compounds, such as 2-dibenzofuran-2-yloxyacetic Acid, are ubiquitous in nature and have been shown to have strong biological activities For instance, it is suggested that the catalytic sites for benzofurans in the target biomolecule are those with at least one hydrophobic pocket and two H-bond donors—a polar hydroxylated and an imino nitrogen containing amino acid residues .
Mode of Action
Benzofuran compounds are known to interact with their targets, leading to various changes in cellular processes . These interactions often result in strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Biochemical Pathways
Benzofuran compounds affect various biochemical pathways. For instance, bacterial aerobic degradation of these compounds is through two major catabolic routes: lateral and angular dioxygenation pathways . A characteristic feature of this kind of degradation pathway is the generation of a yellow-colored metabolite identified as the enol of 2-hydroxy-4-(3′oxo-3′H-benzofuran-2′-yliden)but-2-enoic acid (HOBB) . Another product called 4-(2-hydroxy-3-benzofuranyl)-2-oxo-3-butenoic acid can also be produced .
Pharmacokinetics
It is known that the bioavailability of benzofuran derivatives has been improved in recent compounds, allowing for once-daily dosing .
Result of Action
Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may have significant molecular and cellular effects.
Action Environment
The action environment of this compound can influence its action, efficacy, and stability. For instance, the removal of dioxins, a group of structurally related chemicals including dibenzofurans, from the environment is challenging due to their persistence, recalcitrance to biodegradation, and prevalent nature . Therefore, environmental factors such as the presence of other chemicals, temperature, and pH could potentially influence the action of this compound.
Future Directions
Benzofuran derivatives, including 2-dibenzofuran-2-yloxyacetic Acid, have shown potential in various fields, particularly in medicinal chemistry. For instance, new benzofuran hybrids have been synthesized as dual PI3K/VEGFR2 inhibitors targeting cancer . This suggests that this compound and similar compounds may have potential future applications in the development of new therapeutic agents .
Biochemical Analysis
Cellular Effects
Benzofuran compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2-dibenzofuran-2-yloxyacetic Acid is not well-defined. Benzofuran compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Benzofuran derivatives are known to be involved in various metabolic pathways
Subcellular Localization
Future studies should investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
2-dibenzofuran-2-yloxyacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-14(16)8-17-9-5-6-13-11(7-9)10-3-1-2-4-12(10)18-13/h1-7H,8H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJPFPXXIRGPLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
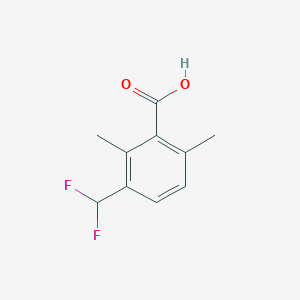
![N-[(4-Hydroxy-1-propan-2-ylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2359458.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2359459.png)
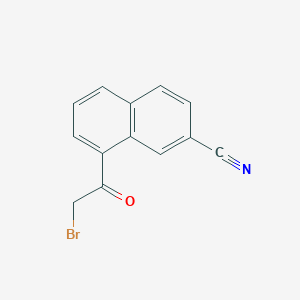
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2359461.png)
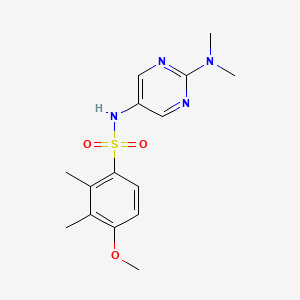
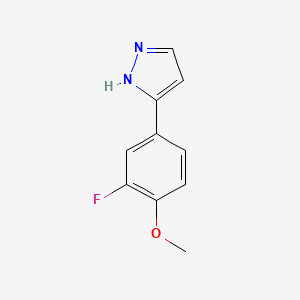
![(E)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2359467.png)

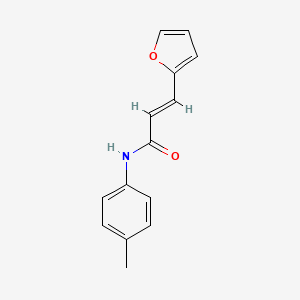
![[1-Methyl-5-[(2-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine](/img/structure/B2359474.png)
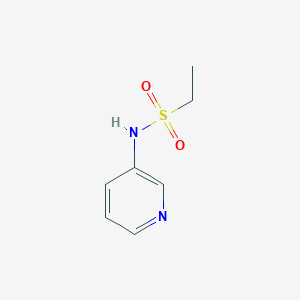
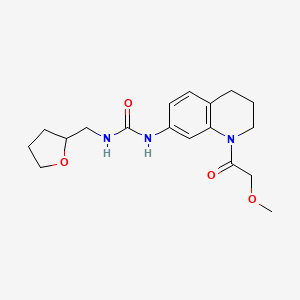
![1-(2,5-Dimethylphenyl)-4-[1-(2-methoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2359479.png)
